molecular formula C21H18BrN3O7 B4173106 dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate

dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate

Cat. No.: B4173106
M. Wt: 504.3 g/mol
InChI Key: YHBURLVXPOKIJS-UHFFFAOYSA-N
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Description

Dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate is a complex synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrolidinedione (succinimide) core, a hydrazino linker, and a brominated benzoyl group, features commonly found in molecules designed to modulate biological targets. Compounds with similar structural motifs, such as pyrrolo[3,2-b]quinoxaline derivatives, have been extensively investigated as potent inhibitors of tyrosine kinases like EphA3 and EphB4, showing high efficacy in controlling tumor size in relevant in vivo models . The presence of multiple hydrogen bond donors and acceptors in its architecture suggests potential for high-affinity, selective interactions with enzyme active sites. This product is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex pharmacologically active molecules. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers can rely on the high purity and quality of this compound for their advanced investigative needs.

Properties

IUPAC Name

dimethyl 5-[3-[2-(2-bromobenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O7/c1-31-20(29)11-7-12(21(30)32-2)9-13(8-11)25-17(26)10-16(19(25)28)23-24-18(27)14-5-3-4-6-15(14)22/h3-9,16,23H,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBURLVXPOKIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogues with shared structural motifs. Below is a detailed analysis:

Pyrrolidine-Dione Derivatives with Aromatic Substituents

Compound Name Structural Features Key Differences Biological/Chemical Implications
N'-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide Pyrrolidine-dione core with trifluoromethylphenyl and methoxybenzohydrazide groups Replaces bromobenzoyl with trifluoromethyl and methoxy groups Enhanced metabolic stability (CF₃ group) but reduced halogen-mediated reactivity
Dimethyl 5-[3-(Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate Chloroacetyl-substituted pyrrole-isophthalate Chloroacetyl group instead of bromobenzoyl hydrazino; pyrrole vs. pyrrolidine-dione core Higher electrophilicity (chloroacetyl) but weaker hydrogen-bonding capacity
Methyl 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate Simplified pyrrolidine-dione-benzoate structure Lacks hydrazino and bromobenzoyl groups Reduced steric hindrance and lower molecular weight, favoring pharmacokinetic absorption

Hydrazino-Linked Aromatic Compounds

Compound Name Structural Features Key Differences Biological/Chemical Implications
2-[(β-2-Thionyl-β-Hydrazino)Vinyl]Carbonyl-Benzimidazole Hydrazino-thiophene-benzimidazole hybrid Replaces pyrrolidine-dione with benzimidazole; thiophene instead of bromobenzoyl Enhanced π-π stacking (benzimidazole) but reduced halogen-mediated interactions
DBHPO (5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole) Brominated isoxazole-hydroxyphenyl system Isoxazole core vs. pyrrolidine-dione; additional hydroxyl group Broader antibacterial activity (hydroxyl group) but limited conformational flexibility

Isophthalate Derivatives

Compound Name Structural Features Key Differences Biological/Chemical Implications
Dimethyl 5-(1H-Pyrrol-1-yl)Isophthalate Pyrrole-isophthalate ester Simpler pyrrole ring without dione or bromobenzoyl groups Increased lipophilicity (methyl groups) but reduced polarity and target specificity
Ethyl 2-[3-Benzoyl-4-Hydroxy-5-Oxo-2-(3-Phenoxyphenyl)-2,5-Dihydro-1H-Pyrrol-1-yl]-4-Methyl-1,3-Thiazole-5-Carboxylate Thiazole-pyrrolidine-dione hybrid Thiazole and phenoxyphenyl substituents Dual heterocyclic system may enhance kinase inhibition but complicates synthesis

Key Findings from Comparative Studies

Bioactivity: The hydrazino bridge enhances chelation properties, unlike simpler pyrrolidine-dione derivatives (), suggesting utility in metalloproteinase targeting .

Lipophilicity : The dimethyl isophthalate moiety balances solubility, whereas methyl-substituted pyrrole derivatives () exhibit excessive hydrophobicity, limiting bioavailability .

Synthetic Complexity : Compared to thiazole-pyrrolidine hybrids (), the target compound’s synthesis is more straightforward due to fewer reactive steps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate, and how can reaction efficiency be optimized?

  • Methodology : Start with a multi-step synthesis involving hydrazine coupling to 2-bromobenzoyl chloride, followed by cyclization to form the pyrrolidinyl-dione core. Optimization should employ Design of Experiments (DoE) principles to test variables (e.g., solvent polarity, temperature, catalyst loading). Use HPLC or LC-MS to monitor intermediates and adjust stoichiometry for yield improvement . For computational pre-screening, apply quantum chemical calculations to predict transition states and energy barriers, as recommended by ICReDD’s hybrid computational-experimental workflow .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Combine orthogonal techniques:

  • Spectroscopy : 1^1H/13^13C NMR to confirm functional groups (e.g., ester, hydrazino, bromobenzoyl).
  • Chromatography : UPLC-PDA for purity assessment (>95% threshold).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the pyrrolidinyl-dione moiety .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Use density functional theory (DFT) to model electronic properties (e.g., Fukui indices for electrophilicity/nucleophilicity). Simulate reaction pathways for hydrolysis (ester group) or hydrazine dissociation. Cross-validate with experimental kinetic studies under varying pH and temperature. Tools like Gaussian or ORCA are recommended, with benchmarking against analogous brominated hydrazine derivatives .

Q. How can contradictory data in catalytic activity studies (e.g., enzyme inhibition vs. no observed bioactivity) be resolved?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., buffer ionic strength, enzyme source) to eliminate variability.
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian inference) to reconcile discrepancies across studies.
  • Structural Dynamics : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the pyrrolidinyl ring .

Q. What are the optimal conditions for studying the compound’s stability under oxidative or photolytic stress?

  • Methodology :

  • Stress Testing : Expose the compound to UV-Vis light (300–400 nm) and track degradation via HPLC-MS.
  • Oxidative Stability : Use radical initiators (e.g., AIBN) in aerobic conditions and monitor by 1^1H NMR.
  • Data Integration : Apply cheminformatics platforms (e.g., ACD/Labs) to correlate degradation products with reaction mechanisms .

Methodological Challenges and Solutions

Q. How to design a high-throughput screening protocol for derivatives of this compound?

  • Workflow :

Library Design : Focus on substituent variation at the isophthalate ester or bromobenzoyl group.

Automation : Use robotic liquid handlers for parallel synthesis in 96-well plates.

Screening : Pair fluorescence-based assays (e.g., protease inhibition) with SPR (surface plasmon resonance) for binding affinity quantification.

  • Validation : Include positive/negative controls (e.g., known hydrazine-based inhibitors) and triplicate runs to minimize false positives .

Q. What statistical approaches are critical for interpreting heterogeneous biological or catalytic data?

  • Approach :

  • Multivariate Analysis : Principal Component Analysis (PCA) to identify dominant variables in bioactivity datasets.
  • Error Propagation Models : Quantify uncertainty in IC50_{50} values derived from dose-response curves.
  • Machine Learning : Train random forest models on structural descriptors (e.g., Morgan fingerprints) to predict activity cliffs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate
Reactant of Route 2
Reactant of Route 2
dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate

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